(2-Tert-butyloxan-3-yl)methanamine

Description

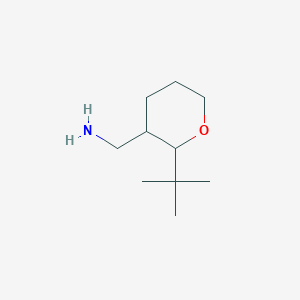

"(2-Tert-butyloxan-3-yl)methanamine" is a tertiary amine derivative featuring a tetrahydropyran (oxane) ring substituted with a bulky tert-butyl group at position 2 and a methanamine (-CH2NH2) moiety at position 2. The compound’s structure combines a rigid oxane backbone with a lipophilic tert-butyl group, which may enhance its stability and influence its physicochemical properties, such as solubility and steric hindrance.

Properties

IUPAC Name |

(2-tert-butyloxan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)9-8(7-11)5-4-6-12-9/h8-9H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUAMZLRSKWXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(CCCO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butyloxan-3-yl)methanamine can be achieved through several methods One common approach involves the use of oxetan-2-ylmethanamine as an intermediateThe azide intermediate is then reduced to provide the amine group .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of HZSM-5 molecular sieve with a silica-alumina ratio of 30, combined with phosphotungstic acid, can be employed to enhance the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butyloxan-3-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium azide for introducing the amine group and various oxidizing agents for oxidation reactions. Reaction conditions such as temperature, pressure, and the presence of catalysts are crucial for optimizing these reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2-Tert-butyloxan-3-yl)methanamine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Tert-butyloxan-3-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Steric Effects : The tert-butyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., methoxy in 5-methoxytryptamine or chlorophenyl in benzimidazole derivatives ). This may reduce reactivity in sterically demanding reactions but enhance metabolic stability.

- Hydrogen Bonding: The target compound has 2 H-bond donors (amine group) and 2 acceptors (amine and oxane oxygen), contrasting with [6-(2-methoxyethoxy)pyridin-3-yl]methanamine (1 donor, 4 acceptors) . This difference may influence solubility and membrane permeability.

Biological Activity

(2-Tert-butyloxan-3-yl)methanamine, a compound with potential biological significance, has garnered attention in various fields of research. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyl group and an oxane ring. This configuration may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The exact pathways remain to be fully elucidated, but preliminary studies suggest potential interactions with neurotransmitter systems and metabolic enzymes.

Biological Activity Overview

The biological activities reported for this compound include:

- Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Antimicrobial Activity : Some research suggests that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease contexts.

- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

Neuroprotective Study :

- A study conducted on neuronal cell lines indicated that this compound reduced oxidative stress markers, suggesting a neuroprotective mechanism. The study utilized various assays to measure cell viability and oxidative stress levels.

-

Antimicrobial Activity :

- Research assessing the antimicrobial properties of this compound against several bacterial strains showed promising results. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

-

Anti-inflammatory Research :

- In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2-Methyloxan-3-yl)methanamine | Methyl instead of tert-butyl | Moderate neuroprotective effects |

| (2-Ethoxyoxan-3-yl)methanamine | Ethoxy group present | Antimicrobial activity |

| (2-Isopropyloxan-3-yl)methanamine | Isopropyl group present | Anti-inflammatory effects |

Future Directions in Research

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To confirm the efficacy and safety of the compound in living organisms.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.

- Formulation Development : Exploring potential therapeutic formulations for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.